Iridium (III) bromide tetrahydrate

CAS No.:

Cat. No.: VC13569986

Molecular Formula: Br3H8IrO4

Molecular Weight: 503.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br3H8IrO4 |

|---|---|

| Molecular Weight | 503.99 g/mol |

| IUPAC Name | iridium(3+);tribromide;tetrahydrate |

| Standard InChI | InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 |

| Standard InChI Key | SAKXIULONBGRQW-UHFFFAOYSA-K |

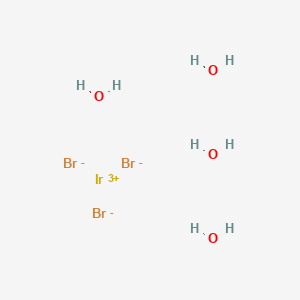

| SMILES | O.O.O.O.[Br-].[Br-].[Br-].[Ir+3] |

| Canonical SMILES | O.O.O.O.[Br-].[Br-].[Br-].[Ir+3] |

Introduction

Chemical Composition and Structural Characteristics

Iridium (III) bromide tetrahydrate is formally represented by the formula IrBr₃·4H₂O, with a molecular weight of 503.99 g/mol . The anhydrous form, IrBr₃, crystallizes in a monoclinic system with a highly disordered layered structure akin to α-iridium(III) chloride and α-ruthenium(III) chloride . This disorder arises from variable stacking sequences of iridium and bromide layers, a feature common in transition metal halides with similar stoichiometries .

The tetrahydrate form features an octahedral coordination geometry around the iridium center, with three bromide ligands occupying equatorial positions and water molecules in axial sites. This arrangement is stabilized by hydrogen bonding between water molecules and bromide ions, as evidenced by spectroscopic and crystallographic studies . The compound’s InChIKey (SAKXIULONBGRQW-UHFFFAOYSA-K) and SMILES notation (O.O.O.O.[Br-].[Br-].[Br-].[Ir+3]) provide unambiguous identifiers for its digital representation in chemical databases .

Table 1: Key Physicochemical Properties

Synthesis and Preparation Methods

Iridium (III) bromide tetrahydrate can be synthesized through multiple routes:

-

Direct Reaction of Iridium with Bromine: Metallic iridium reacts with bromine gas at elevated temperatures (570°C) and pressure (8 atm) to yield anhydrous IrBr₃, which is subsequently hydrated .

-

Hydration of Anhydrous IrBr₃: Exposing anhydrous IrBr₃ to moist air or dissolving it in hydrobromic acid followed by controlled evaporation produces the tetrahydrate .

-

Acid-Base Reaction: Reacting iridium dioxide dihydrate (IrO₂·2H₂O) with concentrated hydrobromic acid generates IrBr₃·4H₂O as a light olive-green precipitate .

These methods highlight the compound’s sensitivity to reaction conditions. For instance, deviations in temperature or pressure during direct synthesis can lead to byproducts like iridium(II) bromide (IrBr₂) or elemental iridium .

Physical and Chemical Properties

Thermal Stability

The tetrahydrate undergoes sequential decomposition upon heating:

-

Dehydration: At 100°C, it loses water molecules, turning dark brown .

-

Anhydrous Decomposition: Above 300°C, IrBr₃ decomposes into iridium metal and bromine gas, a reaction leveraged in metallurgical processes .

Solubility and Reactivity

IrBr₃·4H₂O is sparingly soluble in water but insoluble in ethanol, ether, and non-polar solvents . Its aqueous solutions are mildly acidic due to partial hydrolysis, releasing H⁺ ions. The compound reacts with germanium dibromide (GeBr₂) in hydrobromic acid to form cesium salts of the form Cs₃[Ir(GeBr₃)ₙBr₆−ₙ] (n = 1, 2, 3), demonstrating its utility in synthesizing heterometallic complexes .

Spectroscopic Features

Applications and Industrial Relevance

Despite its limited commercial use, IrBr₃·4H₂O serves as a precursor in niche applications:

-

Catalysis: Iridium complexes are explored for C-H activation and hydrogenation reactions, though the bromide derivative’s efficacy remains understudied.

-

Materials Science: The compound’s layered structure informs research on low-dimensional magnetic materials and superconductors .

-

Analytical Chemistry: It acts as a standard in X-ray diffraction studies due to its well-defined crystal structure .

Personal protective equipment (gloves, goggles) and fume hoods are mandatory during handling. Spills should be neutralized with sodium bicarbonate and collected for hazardous waste disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume